molecular formula C19H26BNO2S B6342071 2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402233-58-2

2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342071
CAS No.: 1402233-58-2
M. Wt: 343.3 g/mol
InChI Key: OHGBQINASHUEGX-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(4-tert-butylphenyl)thiazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester primarily involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both the thiazole ring and the boronic ester group. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

2-(4-tert-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO2S/c1-17(2,3)14-10-8-13(9-11-14)16-21-15(12-24-16)20-22-18(4,5)19(6,7)23-20/h8-12H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGBQINASHUEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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